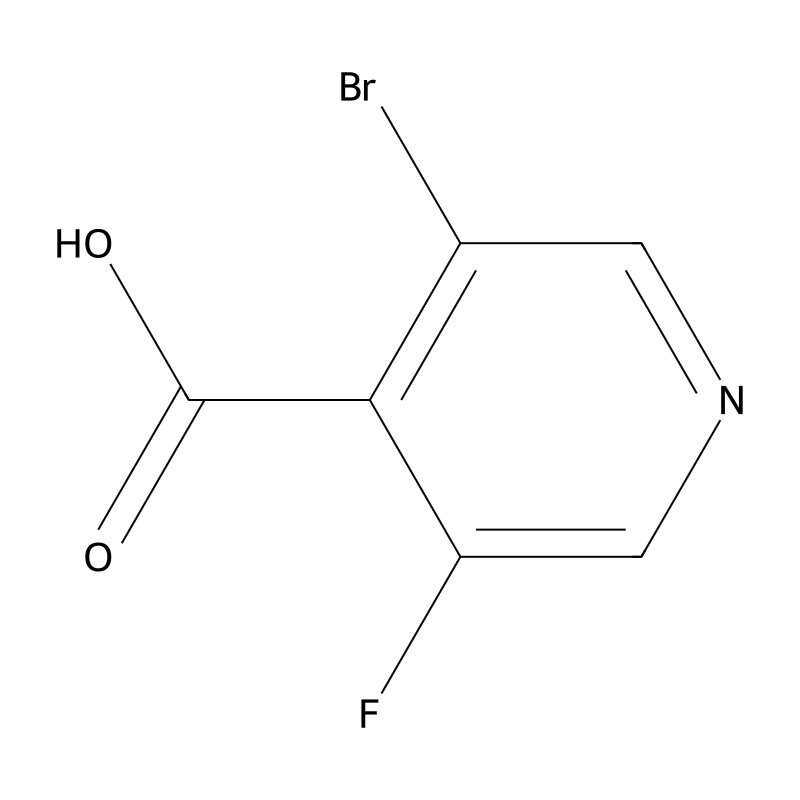

3-Bromo-5-fluoroisonicotinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Crystallography

Field: Crystallography

Application: The crystal structure of 3-bromoisonicotinic acid has been studied.

Method: The molecular structure was determined using X-ray diffraction.

Pharmaceutical Impurity Identification

Field: Pharmaceutical Chemistry

Synthesis of Thromboxane Receptor Antagonist

Field: Medicinal Chemistry

Method: The synthesis involved a regioselective Heck cross-coupling reaction.

Preparation of Functionalized Dihalophenylboronic Acid

Field: Organic Chemistry

Method: The method involved lithiation of dihalophenyl dioxazaborocines and reaction with electrophiles.

Computational Chemistry

Field: Computational Chemistry

Application: 3-Bromo-5-fluoroisonicotinic acid can be used in computational chemistry for molecular simulations.

Medicinal Chemistry

3-Bromo-5-fluoroisonicotinic acid is an organic compound with the molecular formula . It is a derivative of isonicotinic acid, notable for the presence of bromine and fluorine atoms at the 3rd and 5th positions of the pyridine ring, respectively. This compound exhibits unique chemical properties due to the influence of these halogen substituents, enhancing its reactivity and potential applications in various fields such as medicinal chemistry and materials science .

- Substitution Reactions: The bromine and fluorine atoms can be replaced with other functional groups, utilizing reagents like organometallic compounds. Common conditions involve using n-butyllithium or diisopropylamine as nucleophiles.

- Coupling Reactions: It can engage in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds. Palladium catalysts and boronic acids are typically employed in these processes.

Common Reagents and Conditions- Substitution Reagents: n-Butyllithium, diisopropylamine.

- Coupling Reagents: Palladium catalysts, boronic acids.

Major Products Formed- Substitution reactions yield products with various functional groups replacing the halogens.

- Coupling reactions produce biaryl compounds through interactions with other aromatic systems.

- Substitution reactions yield products with various functional groups replacing the halogens.

- Coupling reactions produce biaryl compounds through interactions with other aromatic systems.

Research into the biological activity of 3-Bromo-5-fluoroisonicotinic acid indicates its potential as a ligand in studies of biological receptors and enzymes. Its unique structure allows it to interact selectively with specific molecular targets, which may lead to therapeutic applications. Preliminary studies suggest that derivatives of this compound could exhibit anticancer properties and other pharmacological effects .

The synthesis of 3-Bromo-5-fluoroisonicotinic acid typically involves halogenation reactions. A common method includes:

- Bromination of 5-Fluoroisonicotinic Acid: This is achieved using bromine or a brominating agent under controlled conditions, often in solvents like acetic acid or dichloromethane.

- Reaction Conditions: The reaction temperature and solvent choice are crucial for achieving selective bromination at the desired position on the pyridine ring .

Industrial Production Methods

For large-scale production, automated reactors may be utilized to ensure consistency and efficiency. Advanced purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for research and industrial applications .

3-Bromo-5-fluoroisonicotinic acid has a diverse range of applications:

- In Chemistry: Serves as a building block for synthesizing more complex organic molecules through substitution and coupling reactions.

- In Biology: Investigated for its role as a ligand in receptor studies.

- In Medicine: Explored for potential therapeutic properties, particularly in drug development.

- In Industry: Used in producing specialty chemicals and materials with specific functionalities .

Several compounds share structural similarities with 3-Bromo-5-fluoroisonicotinic acid, each exhibiting unique properties:

| Compound Name | Key Differences |

|---|---|

| 3-Bromoisonicotinic Acid | Lacks fluorine; different reactivity |

| 5-Fluoroisonicotinic Acid | Lacks bromine; different applications |

| 3-Chloro-5-fluoroisonicotinic Acid | Contains chlorine instead of bromine; altered reactivity |

| 3-Bromo-5-fluoropicolinic Acid | Similar structure but different functional group positioning |

| 3-Bromo-5-fluoroisonicotinamide | Amide instead of carboxylic acid; altered properties |

Uniqueness

The presence of both bromine and fluorine atoms in 3-Bromo-5-fluoroisonicotinic acid contributes to its distinct chemical behavior compared to its analogs. This dual halogenation enhances its reactivity and versatility in various chemical transformations, making it an invaluable compound in both research and industrial applications .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant